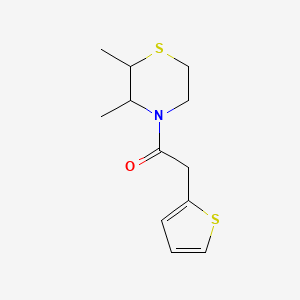
1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone, also known as DMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic molecule that has been synthesized using different methods.
作用機序
The mechanism of action of 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction and cognitive function.
Biochemical and Physiological Effects:
1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the modulation of the immune system. 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone has also been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone, including its potential use as a therapeutic agent for Alzheimer's disease and cancer. 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone may also have applications in the development of new materials and organic compounds. Further research is needed to fully understand the mechanism of action of 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone in various scientific fields.
合成法
1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone can be synthesized using various methods, including the reaction of 2-bromo-1-(2,3-dimethylthiomorpholin-4-yl)ethanone with thiophene-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-bromo-1-(2,3-dimethylthiomorpholin-4-yl)ethanone with thiophene-2-boronic acid in the presence of a palladium catalyst.
科学的研究の応用
1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme that plays a role in the progression of Alzheimer's disease. 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone has also been studied for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro.
In material science, 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, 1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone has been used as a starting material for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
1-(2,3-dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c1-9-10(2)15-7-5-13(9)12(14)8-11-4-3-6-16-11/h3-4,6,9-10H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMUBQUODCOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylthiomorpholin-4-yl)-2-thiophen-2-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
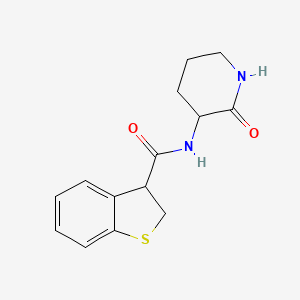
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

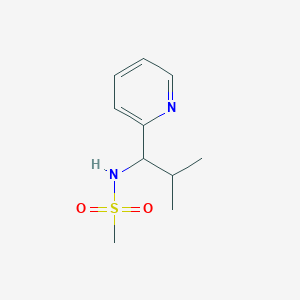

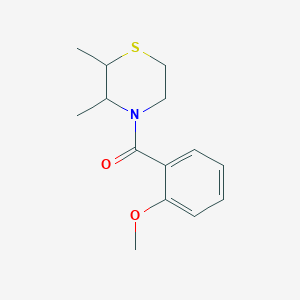
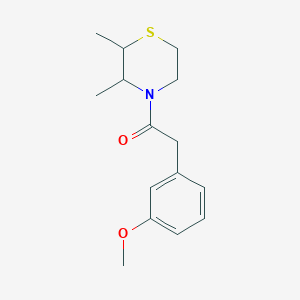
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)